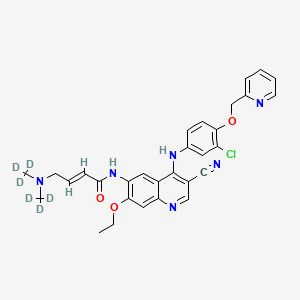
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid is a compound of interest in organic chemistry due to its unique structure and properties. This compound is a derivative of cyclohexa-1,3,5-triene, also known as benzene, with carboxylic acid groups at the 1 and 4 positions and carbon-13 isotopes at the same positions. The presence of these isotopes makes it valuable for various research applications, including studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid typically involves the introduction of carbon-13 isotopes into the benzene ring followed by the addition of carboxylic acid groups. One common method involves the use of cyclohexa-1,3,5-triene as a starting material, which undergoes isotopic labeling through a series of reactions. The labeled compound is then subjected to carboxylation reactions to introduce the carboxylic acid groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid groups to other functional groups such as alcohols.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic pathways.
Industry: Applied in the synthesis of advanced materials and as a precursor for other specialized compounds.
作用机制
The mechanism by which (1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid exerts its effects depends on the specific application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. The labeled carbon atoms serve as markers, providing insights into the dynamics of biochemical processes .
相似化合物的比较
Similar Compounds
Cyclohexa-1,3,5-triene-1,4-dicarboxylic acid: Similar structure but without the carbon-13 isotopes.
Benzene-1,4-dicarboxylic acid:
Cyclohexa-1,3,5-triene derivatives: Various derivatives with different functional groups and isotopic compositions.
Uniqueness
The uniqueness of (1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid lies in its isotopic labeling, which makes it particularly valuable for research applications involving isotopic tracing and labeling. This allows for detailed studies of reaction mechanisms, metabolic pathways, and other processes that require precise tracking of carbon atoms .
属性
分子式 |
C8H6O4 |
|---|---|
分子量 |
168.12 g/mol |
IUPAC 名称 |
(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i5+1,6+1 |
InChI 键 |
KKEYFWRCBNTPAC-MPOCSFTDSA-N |
手性 SMILES |
C1=C[13C](=CC=[13C]1C(=O)O)C(=O)O |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



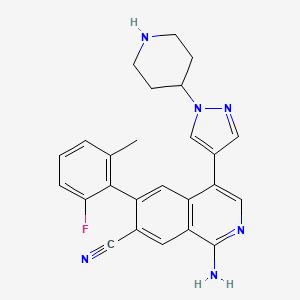
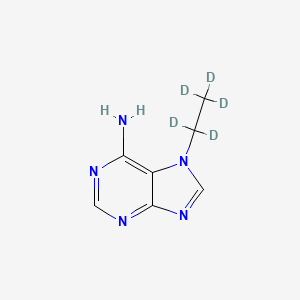

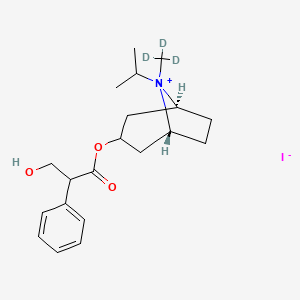


![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)

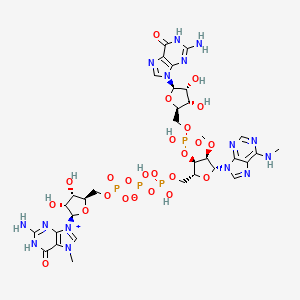
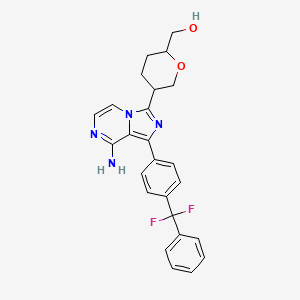
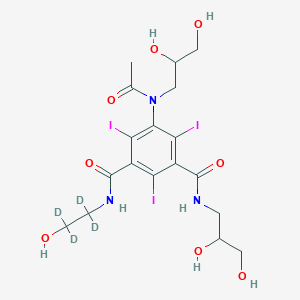
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
